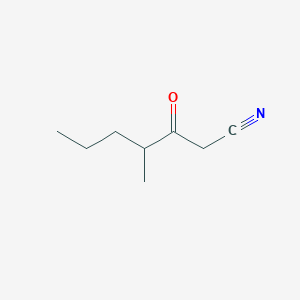

4-Methyl-3-oxoheptanenitrile

Vue d'ensemble

Description

4-Methyl-3-oxoheptanenitrile is an organic compound with the molecular formula C8H13NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-oxoheptanenitrile typically involves the reaction of 4-methyl-3-heptanone with a cyanide source. One common method is the nucleophilic addition of hydrogen cyanide (HCN) to the carbonyl group of 4-methyl-3-heptanone, followed by dehydration to form the nitrile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and the concentration of reactants.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the ketone group can produce secondary alcohols.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or esters.

Reduction: Primary amines or secondary alcohols.

Substitution: Various substituted nitriles or ketones.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-Methyl-3-oxoheptanenitrile can be synthesized through various methods, including multi-enzymatic processes and amidation reactions. The synthesis often involves the use of chiral catalysts to produce specific stereoisomers, which are crucial for biological activity.

Enzymatic Synthesis

Recent studies have highlighted the use of one-pot multi-enzymatic synthesis for producing this compound and its derivatives. For instance, a combination of ene-reductases and alcohol dehydrogenases has been employed to achieve high enantioselectivity in the production of stereoisomers, which are essential for their effectiveness as pheromones in insects .

Amidation Reactions

Another method involves the amidation reaction between isobutyryl methyl acetate and aniline, yielding 4-methyl-3-oxo-N-phenyl valeramide as an intermediate. This approach has demonstrated high yields (over 96%) and fewer impurities, making it suitable for industrial applications .

Biological Applications

The biological activity of this compound is particularly notable in the context of its use as a pheromone and potential pharmaceutical agent.

Pheromone Activity

The compound's stereoisomers have been shown to exhibit varying degrees of activity towards different insect species. For example, specific stereoisomers attract certain beetles while others act as inhibitors . Such properties make them valuable in pest management strategies.

Pharmaceutical Potential

There is growing interest in the pharmaceutical applications of this compound due to its structural characteristics that may influence biological activity. The compound's ability to act as an intermediate in synthesizing more complex molecules, such as atorvastatin precursors, underscores its importance in drug development .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Continuous Flow Synthesis

A study demonstrated a continuous flow synthesis method for 4-methyl-3-oxo-N-phenyl-pentanamide, showcasing improved efficiency and scalability in producing this compound compared to traditional batch methods . This approach not only enhances yield but also reduces reaction times.

Biological Evaluation

Research has also focused on the biological evaluation of compounds derived from this compound. For instance, compounds with similar structures have been tested for their pharmacological activities, indicating potential therapeutic effects that warrant further investigation .

Mécanisme D'action

The mechanism by which 4-Methyl-3-oxoheptanenitrile exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate for nitrilases or ketoreductases, leading to the formation of amines or alcohols. The molecular targets and pathways involved are typically those associated with the functional groups present in the compound, such as the nitrile and ketone groups.

Comparaison Avec Des Composés Similaires

4-Methyl-3-oxopentanenitrile: Similar structure but with a shorter carbon chain.

4-Methyl-3-oxohexanenitrile: One carbon shorter than 4-Methyl-3-oxoheptanenitrile.

3-Oxoheptanenitrile: Lacks the methyl group at the fourth position.

Uniqueness: this compound is unique due to its specific combination of a nitrile and a ketone group along with a methyl group at the fourth position. This structural arrangement provides distinct reactivity and potential for diverse applications compared to its analogs.

Activité Biologique

4-Methyl-3-oxoheptanenitrile is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₈H₁₃N₁O, characterized by a ketone group and a nitrile functional group. The synthesis of this compound typically involves reactions that introduce the nitrile and ketone functionalities into a heptane backbone.

Common synthetic routes include:

- Condensation reactions involving appropriate aldehydes and nitriles.

- Cyclization methods that yield the desired compound through multi-step processes.

Antiviral and Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral and anticancer activities. For instance, molecular docking studies have shown promising binding affinities with viral proteins, suggesting potential use as antiviral agents.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | SARS Coronavirus Main Proteinase (1UK4) | -8.65 |

| This compound | Human Progesterone Receptor (1E3K) | -10.41 |

These values indicate strong interactions with the target proteins, which may translate into effective therapeutic strategies against specific diseases.

Antioxidant Activity

In addition to its antiviral properties, this compound has shown antioxidant activity. Compounds with similar structures have been evaluated for their ability to protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Case Studies

- Anticancer Activity : A study conducted on synthesized derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cellular signaling pathways.

- Antimicrobial Effects : Research has also highlighted its antimicrobial properties, particularly against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values obtained from these studies suggest that the compound could serve as a lead structure for developing new antibiotics.

Propriétés

IUPAC Name |

4-methyl-3-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-4-7(2)8(10)5-6-9/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHWFLZODHQZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.